molecular formula C16H21NO2 B2802426 N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide CAS No. 2411267-79-1

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide

Cat. No.: B2802426
CAS No.: 2411267-79-1
M. Wt: 259.349
InChI Key: BKEKVBPKIPZYMI-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is a complex organic compound that features a hydroxypropyl group and a tetrahydronaphthalenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and 3-chloropropanol.

    Formation of Intermediate: The first step involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3-chloropropanol in the presence of a base such as potassium carbonate to form the intermediate 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol.

    Amidation Reaction: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of N-(3-Oxopropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide.

    Reduction: Formation of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and tetrahydronaphthalenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(3-Hydroxypropyl)-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.

    N-(3-Hydroxypropyl)-N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide: Similar structure but with a dihydroindenyl group.

Comparison:

    Uniqueness: The presence of the tetrahydronaphthalenyl group in N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide provides unique steric and electronic properties that may enhance its binding affinity and specificity in biological applications.

    Structural Differences: The tetrahydronaphthalenyl group offers a more rigid and bulky structure compared to the phenyl or dihydroindenyl groups, potentially leading to different reactivity and interaction profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-16(19)17(11-6-12-18)15-10-5-8-13-7-3-4-9-14(13)15/h2-4,7,9,15,18H,1,5-6,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEKVBPKIPZYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCCO)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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